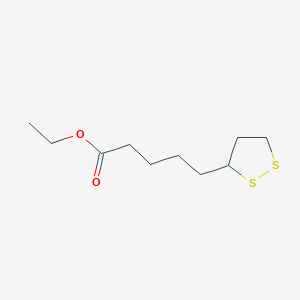

Ethyl 5-(1,2-dithiolan-3-yl)pentanoate

Description

Significance of the 1,2-Dithiolane (B1197483) Ring System in Biomolecules and Synthetic Chemistry

The 1,2-dithiolane ring is a significant structural motif found in various natural products and is a key focus in synthetic chemistry. researchgate.net This five-membered ring with a disulfide bond is inherently strained, which contributes to its unique chemical reactivity. nih.gov The 1,2-dithiolane system is present in bioactive molecules such as asparagusic acid and its derivatives. researchgate.net The strained disulfide bond in the 1,2-dithiolane ring is crucial for its biological activity, including its role in dithiol-mediated cellular uptake. researchgate.net

In the realm of synthetic chemistry, the 1,2-dithiolane ring serves as a versatile functional group. Its synthesis can be achieved through methods like the oxidative cyclization of propane-1,3-dithiol. chemicalbook.com The sulfur atoms in the ring are nucleophilic and can be readily alkylated. chemicalbook.com Furthermore, the ring can undergo opening and expansion reactions when treated with certain nucleophiles, offering pathways to more complex molecular architectures. chemicalbook.com The unique reactivity of the 1,2-dithiolane ring has been harnessed in the development of dynamic networks, biosensors, and for functional polymer synthesis. nih.gov

The table below summarizes key aspects of the 1,2-dithiolane ring system.

| Feature | Description |

| Structure | A five-membered heterocyclic ring containing a disulfide bond (S-S) and three carbon atoms. chemicalbook.com |

| Natural Occurrence | Found in various natural products, including lipoic acid and asparagusic acid. researchgate.net |

| Chemical Reactivity | The ring is strained, leading to unique reactivity, including ring-opening and expansion reactions. chemicalbook.comnih.gov The sulfur atoms are nucleophilic. chemicalbook.com |

| Synthetic Applications | Used in the synthesis of functional polymers, biosensors, and for reversible protein-polymer conjugation. nih.gov |

| Biological Role | The strained disulfide bond is important for the biological activity of molecules containing this ring, such as in cellular uptake mechanisms. researchgate.net |

Contextualization within Lipoic Acid Analogues and Related Dithiolane Derivatives

Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is chemically classified as an ethyl ester of lipoic acid. pharmaffiliates.com Lipoic acid, also known as 5-(1,2-dithiolan-3-yl)pentanoic acid, is a well-studied natural compound that functions as a cofactor in enzymatic reactions and possesses antioxidant properties. nih.govresearchgate.net The modification of the carboxylic acid group of lipoic acid into an ester, as seen in the title compound, is a common strategy in medicinal chemistry to alter the pharmacokinetic properties of a parent drug. nih.gov

Research into lipoic acid analogues has led to the synthesis of various derivatives with modified biological activities. nih.govscienceopen.com For instance, certain amide and ester derivatives of lipoic acid have demonstrated enhanced potency in stimulating glucose transport compared to lipoic acid itself. nih.gov The exploration of such analogues is driven by the desire to improve upon the therapeutic potential of the parent compound. nih.govresearchgate.net

The broader family of 1,2-dithiolane derivatives has been investigated for a range of biological applications. nih.gov For example, some derivatives have been studied as potential inhibitors of the enzyme thioredoxin reductase, which is a target in cancer research. researchgate.netmdpi.com The reactivity of the dithiolane ring is a key determinant of the biological activity of these compounds. nih.gov

Below is a table comparing Ethyl 5-(1,2-dithiolan-3-yl)pentanoate with its parent compound, lipoic acid.

| Compound | Chemical Formula | Molar Mass | Key Structural Difference |

| Ethyl 5-(1,2-dithiolan-3-yl)pentanoate | C10H18O2S2 | 234.4 g/mol | Ethyl ester of the carboxylic acid group. nih.gov |

| Lipoic Acid | C8H14O2S2 | 206.33 g/mol | Contains a carboxylic acid group. sigmaaldrich.com |

Overview of Academic Research Trajectories for Ethyl 5-(1,2-dithiolan-3-yl)pentanoate and Related Structures

Academic research involving Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is often situated within the broader investigation of lipoic acid and its derivatives. researchgate.netpharmaffiliates.com The primary focus of this research is to explore how modifications to the lipoic acid structure influence its biological activity. nih.govscienceopen.com One major research trajectory is the synthesis and evaluation of new lipoic acid derivatives as potential therapeutic agents. nih.govjcchems.com This includes the creation of ester and amide derivatives to enhance properties like cellular uptake and potency. nih.gov

Another significant area of research is the study of the 1,2-dithiolane ring itself and its role in various chemical and biological processes. nih.govnih.gov This includes investigations into its reactivity, its interaction with biological targets like enzymes, and its use in the development of functional materials. nih.govresearchgate.net For instance, the unique properties of the dithiolane ring have been exploited in the design of self-assembling peptides and other biomaterials. nih.gov

While specific studies focusing solely on Ethyl 5-(1,2-dithiolan-3-yl)pentanoate are not extensively detailed in the available literature, its existence as a research chemical and an impurity of lipoic acid suggests its relevance in the quality control and synthetic processes related to lipoic acid and its derivatives. pharmaffiliates.com The general trend in the field points towards a continued exploration of dithiolane-containing molecules for applications in medicine and materials science. semanticscholar.org A computational study has suggested that derivatives of 5-(1,2-dithiolan-3-yl)pentanal, a related compound, may have potential in cancer therapy. digitellinc.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(dithiolan-3-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2S2/c1-2-12-10(11)6-4-3-5-9-7-8-13-14-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHAJYZUWLOZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC1CCSS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456248 | |

| Record name | ethyl 5-(1,2-dithiolan-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46353-61-1 | |

| Record name | ethyl 5-(1,2-dithiolan-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Ethyl 5 1,2 Dithiolan 3 Yl Pentanoate and Its Analogues

General Synthetic Routes to 1,2-Dithiolane-Containing Esters

The synthesis of esters containing the 1,2-dithiolane (B1197483) ring, such as Ethyl 5-(1,2-dithiolan-3-yl)pentanoate, can be achieved through several primary pathways. These routes include the direct esterification of existing dithiolane carboxylic acids, building the dithiolane ring onto a pre-functionalized carbon skeleton, and creating the dithiolane scaffold from simple diols.

Esterification Reactions of Lipoic Acid and its Derivatives

The most direct route to Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is the esterification of α-lipoic acid. Fischer esterification is a common and efficient method for this transformation. This reaction typically involves treating lipoic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst. nih.gov While effective, this method can sometimes be hindered by the potential for acid-catalyzed polymerization of the lipoic acid or its resulting ester. nih.govgoogle.com Careful control of reaction conditions is necessary to mitigate this side reaction. nih.gov

To improve scalability and adhere to green chemistry principles, optimized Fischer esterification processes have been developed. One such methodology achieved a greater than 80% yield on a 100-gram scale, significantly reducing the environmental factor (E-factor) compared to other conventional methods. nih.gov Alternative approaches to esterification include reacting α-lipoic acid with an alcohol in the presence of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of ethyl chloroformate and triethylamine. google.com

| Method | Reagents | Scale | Yield | Reference |

| Fischer Esterification | Lipoic Acid, Ethanol, Acid Catalyst | 100-gram | >80% | nih.gov |

| DCC Coupling | Lipoic Acid, C7-C32 Alcohol, DCC | Lab Scale | Not specified | google.com |

| Chloroformate Method | Lipoic Acid, Alcohol, Ethyl Chloroformate, Triethylamine | Lab Scale | Not specified | google.com |

Nucleophilic Substitution Approaches to Dithiolane Alcohols

The synthesis of dithiolane analogues often involves the creation of a dithiolane alcohol, which can then be further functionalized. Nucleophilic substitution reactions are a cornerstone of organic synthesis and can be applied to create precursors for these alcohols. youtube.comucsb.edu In a typical SN2 reaction, a haloalkane can be converted to an alcohol by reaction with a hydroxide (B78521) source. ucsb.edu For more complex syntheses, alcohols can be activated to facilitate their displacement by other nucleophiles. researchgate.netresearchgate.net For example, converting a hydroxyl group into a better leaving group, such as a tosylate, allows for substitution by a sulfur-based nucleophile, a key step in building the carbon-sulfur bonds required for the dithiolane ring.

While general nucleophilic substitution is a broad field, its application in dithiolane synthesis involves the strategic placement of functional groups that can be converted into the necessary thiol precursors for the subsequent cyclization to form the 1,2-dithiolane ring.

General Syntheses from 1,3-Diols for Dithiolane Scaffolds

A versatile synthetic route for creating 1,2-dithiolane structures has been established starting from 1,3-diols. tandfonline.com This methodology provides access to various dithiolane analogues by first converting the hydroxyl groups of the diol into groups that can be displaced by sulfur nucleophiles.

The key steps in this synthetic strategy are:

Activation of Hydroxyl Groups: The 1,3-diol is typically reacted with a reagent like p-toluenesulfonyl chloride to convert the hydroxyls into tosylates, which are excellent leaving groups. tandfonline.com

Introduction of Sulfur: The resulting ditosylate is then treated with a sulfur-containing nucleophile. A common reagent for this step is potassium O-ethyl dithiocarbonate. tandfonline.com

Hydrolysis and Cyclization: The intermediate is then hydrolyzed, often under basic conditions, to generate the free 1,3-dithiol.

Oxidation: Finally, the 1,3-dithiol is oxidized to form the disulfide bond, completing the 1,2-dithiolane ring. tandfonline.com

This approach is particularly useful for synthesizing substituted dithiolanes where the starting 1,3-diol can be readily prepared with desired functionalities. tandfonline.comnih.gov

Advanced Strategies for Structural Modification and Functionalization

Once the core 1,2-dithiolane scaffold is synthesized, its structure can be further modified and functionalized. These strategies are crucial for creating derivatives with tailored properties or for conjugating the dithiolane moiety to other molecules, such as peptides.

Esterification of Hydroxyl Groups with Activated Carbonyl Compounds (e.g., NHS Esters)

For dithiolane analogues that possess a hydroxyl group, esterification provides a means for further functionalization. nih.gov A highly efficient method for this transformation involves the use of activated carbonyl compounds, such as N-Hydroxysuccinimide (NHS) esters. glenresearch.comamerigoscientific.com

NHS esters are reactive intermediates that readily couple with nucleophiles like primary amines and, to a lesser extent, alcohols. glenresearch.comresearchgate.net The reaction involves the nucleophilic attack of the hydroxyl group on the activated carbonyl carbon of the NHS ester, leading to the formation of a new ester bond and the release of NHS as a leaving group. glenresearch.com This method is advantageous because it often proceeds under mild conditions and is highly selective. glenresearch.comthermofisher.com While the reaction with amines is more common, the principle can be applied to alcohols, especially for creating specialized derivatives. For instance, a hydroxyl-functional 1,2-dithiolane can be reacted with an NHS ester of a desired carboxylic acid to attach a new side chain. nih.gov

Amide Coupling and Peptide Conjugation of Dithiolane Carboxylic Acids

The carboxylic acid group of lipoic acid is a prime target for modification, particularly for forming amides and conjugating the molecule to peptides. nih.govnih.gov This is the most common derivatization strategy, yielding lipoamides and lipopeptides with diverse biological and material science applications. nih.govresearchgate.net

The formation of an amide bond requires the activation of the carboxylic acid. hepatochem.comchemistrysteps.com Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose. chemistrysteps.comgoogle.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine group of a target molecule (e.g., an amino acid or peptide) to form a stable amide bond. chemistrysteps.com To suppress side reactions and improve yields, additives like N-hydroxysuccinimide (NHS) are often included in the reaction mixture. google.com

This strategy has been extensively used to synthesize lipoic acid-peptide conjugates. nih.govacs.org For example, lipoic acid has been successfully conjugated to the pentapeptide KTTKS to create molecules with potential applications in cosmetics. nih.govnih.govresearchgate.net The synthesis is often performed using solid-phase peptide synthesis (SPPS), where the lipoic acid is coupled to the N-terminus of the resin-bound peptide. researchgate.netacs.org

| Conjugated Molecule | Coupling Method/Reagents | Application Area | Reference |

| Pentapeptide (KTTKS) | Not specified | Cosmeceutical | nih.govnih.gov |

| Various Peptides | Solid-Phase Peptide Synthesis (SPPS) | Gene Delivery | acs.org |

| Primary/Secondary Amines | DCC, NHS | General Synthesis | google.com |

Formation of Salts for Enhanced Solubilization and Biological Studies

The parent carboxylic acid of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate, known as 5-(1,2-dithiolan-3-yl)pentanoic acid or thioctic acid, exhibits limited solubility in aqueous solutions. To overcome this limitation for biological studies and other applications requiring aqueous media, it is often converted into a salt. This transformation is a standard acid-base reaction where the carboxylic acid is deprotonated by a base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide, to yield the corresponding carboxylate salt. google.com

For instance, the reaction of (R)-5-(1,2-dithiolan-3-yl)pentanoic acid with a sodium base yields Sodium (R)-5-(1,2-dithiolan-3-yl)pentanoate. nih.gov This salt form, with its ionic character, is significantly more soluble in water than the neutral carboxylic acid. The enhanced solubility facilitates its handling and use in physiological buffers and cell culture media, which is crucial for investigating its biological activities. The process typically involves dissolving the acid in a suitable solvent, adding an equimolar amount of a base, and then isolating the resulting salt, often after removing the solvent. google.com

Generation of Hybrid Dithiolane Derivatives

The 1,2-dithiolane scaffold is a versatile building block for creating more complex, hybrid molecules with tailored properties. Synthetic strategies often involve modifying the carboxylic acid group of the parent compound, 5-(1,2-dithiolan-3-yl)pentanoic acid, or building up the dithiolane ring onto a more complex molecular framework.

One common approach is the formation of amides. For example, 5-(1,2-dithiolan-3-yl)pentanamide is a derivative where the carboxylic acid is converted to a primary amide. solubilityofthings.com This modification alters the polarity and hydrogen bonding capabilities of the molecule, which can influence its biological interactions and physical properties.

More complex hybrid derivatives are synthesized for applications in materials science and medicinal chemistry. For instance, dithiolane-containing ethers have been created by reacting 1,3-dithiolane-2-methanol (B15435076) with various aromatic halides through alkylation reactions. chemrxiv.orgchemrxiv.org These syntheses attach the dithiolane moiety to aromatic rings, creating hybrid structures that can act as ligands for transition metal ions. chemrxiv.org Another strategy involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate dithiocarboxylates, which can then be captured by various electrophiles to furnish a library of dithioester derivatives. nih.gov Such methods highlight the utility of the dithiolane ring system in constructing diverse molecular architectures.

Enantioselective Synthesis and Chiral Resolution of Dithiolane Scaffolds

The carbon atom at position 3 of the 1,2-dithiolane ring in Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R) and (S). The separation and characterization of these individual stereoisomers are critical, as they often exhibit different biological activities.

Chiral Separation Techniques (e.g., Enantioselective HPLC)

Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of dithiolane enantiomers. nih.govwikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation.

In a study on the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for dithiolane-based compounds, a Chiralpak IA column was used. nih.govmdpi.com The separation was achieved using a mobile phase of n-Hexane/Methyl tert-butyl ether (MTBE). The effectiveness of the separation is quantified by parameters such as the retention factors (k), the separation factor (α), and the resolution factor (Rs). A baseline separation was achieved, demonstrating the feasibility of isolating individual enantiomers of dithiolane derivatives in high purity. nih.gov

| Compound | k₁ (Retention Factor, Enantiomer 1) | k₂ (Retention Factor, Enantiomer 2) | α (Separation Factor) | Rs (Resolution Factor) |

|---|---|---|---|---|

| (R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol | 4.60 | 5.34 | 1.16 | 1.39 |

| (R/S)-Ester Derivative | 2.18 | 2.63 | 1.21 | 1.60 |

Assignment of Absolute Configuration (e.g., X-ray Diffraction)

Once enantiomers are separated, determining their absolute configuration (i.e., assigning them as R or S) is essential. Single-crystal X-ray diffraction is considered the definitive method for this purpose. springernature.comed.ac.uk This technique provides an unambiguous three-dimensional structure of a molecule, allowing for the direct determination of the spatial arrangement of atoms at the chiral center. nih.gov

However, obtaining a high-quality single crystal of the target molecule can be challenging. researchgate.net A common strategy is to synthesize a derivative of the enantiomerically pure compound that crystallizes more readily. For example, the absolute configuration of (+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol was determined indirectly. It was used in an enantioselective synthesis to produce a derivative, (+)-BS148, which formed suitable crystals. nih.govnih.gov An X-ray diffraction analysis of (+)-BS148 established its configuration as (R). By logical extension, the configuration of the starting material, (+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol, was also assigned as (R). nih.govunimore.it The correctness of the assignment is often validated using the Flack parameter, which should be close to zero for a correctly assigned absolute structure. nih.gov

Stereoselective Synthesis of Dithiolane Stereoisomers

In contrast to resolving a racemic mixture, stereoselective synthesis aims to produce a single, desired enantiomer from the outset, thereby avoiding the loss of 50% of the material inherent in resolution. wikipedia.org Asymmetric synthesis of dithiolane stereoisomers involves using chiral catalysts, reagents, or starting materials to control the stereochemical outcome of the reaction that forms the chiral center.

General strategies in asymmetric synthesis that can be applied to dithiolane scaffolds include enantioselective Michael additions and diastereoselective intramolecular aldol (B89426) cyclizations, often facilitated by chiral organocatalysts like chiral amino acids or cinchona derivatives. acs.org For instance, in the synthesis of complex molecules containing a dithiolane moiety, the C2-ketone of a precursor was selectively protected as a 1,3-dithiolane (B1216140) using 1,2-ethanethiol. acs.org While this specific example concerns a 1,3-dithiolane, similar principles of using chiral auxiliaries or catalysts can be applied to the formation of the 1,2-dithiolane ring or the installation of its side chain to create the C3 stereocenter with a specific configuration. The development of such stereoselective routes is a key goal in modern organic synthesis to efficiently produce enantiomerically pure compounds.

Chemical Reactivity and Mechanistic Studies of Ethyl 5 1,2 Dithiolan 3 Yl Pentanoate

Redox Chemistry of the 1,2-Dithiolane (B1197483) Ring System

The 1,2-dithiolane ring is the central feature of the molecule's redox activity. Unlike linear disulfides which typically adopt a CSSC dihedral angle of around 90°, the cyclic structure forces this angle to be much lower (less than 35°). nih.gov This geometric constraint induces significant ring strain, weakening the sulfur-sulfur bond and making the ring susceptible to both oxidation and reduction. nih.govharvard.edu

The sulfur atoms in the 1,2-dithiolane ring can be oxidized to form sulfoxides and, subsequently, sulfones. This oxidation can be achieved using various oxidizing agents. The reaction typically proceeds in a stepwise manner, with the sulfoxide (B87167) being the initial product, which can then be further oxidized to the sulfone under more forcing conditions or with stronger oxidants. researchgate.net

Preliminary studies on 1,2-dithiolane showed that it could be rapidly photooxidized in the presence of a photosensitizer, absorbing one oxygen atom per molecule to form a disulfide monoxide, which is a type of sulfoxide. escholarship.org A variety of modern reagents are available for the selective oxidation of sulfides. organic-chemistry.orgorganic-chemistry.org For instance, hydrogen peroxide (H₂O₂) in the presence of specific catalysts can be controlled to yield either the sulfoxide or the sulfone. organic-chemistry.org

Table 1: Representative Oxidizing Systems for Sulfide to Sulfoxide/Sulfone Conversion

| Oxidizing Agent/System | Product Selectivity | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | High yields and catalyst can be recovered and reused. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Efficiently affords the corresponding sulfone. organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) | Sulfone | Environmentally benign system that proceeds without observation of the sulfoxide intermediate. organic-chemistry.org |

The most significant reaction in the redox chemistry of the 1,2-dithiolane ring is its reductive cleavage to form a dithiol. In the context of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate, this reduction yields Ethyl 6,8-dimercaptooctanoate, the esterified form of dihydrolipoic acid (DHLA). This reaction is central to the compound's biological antioxidant activity. researchgate.netmdpi.com The low redox potential of the lipoic acid/dihydrolipoic acid couple (-0.32 V) makes it a strong reductant. researchgate.net

The mechanism involves the two-electron reduction of the disulfide bond, leading to its cleavage and the subsequent protonation of the resulting thiolate anions to yield two thiol groups. This transformation can be accomplished by various reducing agents.

Table 2: Reducing Agents for 1,2-Dithiolane Ring Cleavage

| Reducing Agent | Product | Reference |

|---|---|---|

| Zinc/Hydrochloric Acid (Zn/HCl) | Propane-1,3-dithiol (from parent 1,2-dithiolane) | |

| Endogenous Enzymatic Systems | Dihydrolipoic Acid (from Lipoic Acid) | mdpi.com |

This ring-opening is reversible, and the dithiol can be oxidized back to the 1,2-dithiolane ring, for example, by using iodine or allowing intramolecular oxidation to occur. nih.gov

Both the oxidized (dithiolane) and reduced (dithiol) forms of lipoic acid and its derivatives act as potent antioxidants, capable of scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen oxide species (RNOS). researchgate.netresearchgate.net This has led to α-lipoic acid being termed the "antioxidant of antioxidants." mdpi.com The reduced form, dihydrolipoic acid (and by extension, its ethyl ester), is particularly effective. mdpi.com

The scavenging mechanisms are multifaceted:

Direct Quenching: The dithiolane ring and, more effectively, the dithiol can directly react with and neutralize free radicals such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•-), nitric oxide radicals (NO•), and peroxynitrite (ONOO-). researchgate.netnih.gov

Redox Cycling: The ability to cycle between the oxidized dithiolane and the reduced dithiol form allows it to regenerate other key endogenous antioxidants like Vitamin C, Vitamin E, and glutathione (B108866). researchgate.netmdpi.comresearchgate.net This is a crucial aspect of its protective mechanism.

Derivatives of lipoic acid have shown scavenging activity against various radicals, which can be quantified using techniques like electron spin resonance (ESR) spectrometry. nih.gov

Table 3: Free Radical Scavenging Activity

| Radical Species | Scavenging Compound/Form | Mechanism/Effect |

|---|---|---|

| Hydroxyl Radicals (•OH) | Dihydrolipoic Acid Derivatives | Direct quenching demonstrated by ESR. nih.gov |

| Superoxide Anion (O₂•-) | Lipoic Acid/Dihydrolipoic Acid | Direct scavenging and potential inhibition of the generating enzyme (xanthine oxidase). researchgate.netnih.gov |

| Nitric Oxide (NO•) | Lipoic Acid Derivatives | Direct scavenging activity. nih.gov |

Nucleophilic and Electrophilic Reactions of the Ester and Dithiolane Moieties

Beyond its redox chemistry, Ethyl 5-(1,2-dithiolan-3-yl)pentanoate can undergo reactions typical of its constituent functional groups.

The ethyl ester group can be hydrolyzed to yield the parent carboxylic acid, α-lipoic acid, and ethanol. This reaction is typically catalyzed by acid or base. The stability of the ester is a relevant factor in its synthesis and polymerization, with some studies noting that hydrolysis was not detectable under specific polymerization conditions. nih.gov

Conversely, esters can react with ammonia (B1221849) or primary/secondary amines, particularly with heating, to undergo aminolysis, forming the corresponding amide. masterorganicchemistry.com This provides a pathway to synthesize lipoamides from lipoate esters. The general mechanism involves the nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com Processes have been developed for the amidation of α-lipoic acid itself, which often involves first activating the carboxylic acid, for example, by forming a mixed anhydride with ethyl chloroformate or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). google.comgoogle.com

The sulfur atoms of the 1,2-dithiolane ring, being heteroatoms, are sites for potential nucleophilic attack. Due to the inherent strain in the ring, the S-S bond is susceptible to cleavage by strong nucleophiles. nih.gov Nucleophiles such as those derived from alkyl lithium, Grignard reagents, or cyanide can directly attack one of the sulfur atoms. This results in a ring-opening substitution reaction, yielding a linear propane-1,3-dithiol derivative where one sulfur atom is bonded to the incoming nucleophile. harvard.edu This reactivity highlights that the sulfur atoms can act as electrophilic centers when attacked by sufficiently strong nucleophiles, a reaction driven by the release of ring strain. harvard.edu

Ring Opening Reactions by Nucleophiles

The 1,2-dithiolane ring, characterized by a disulfide bond within a five-membered ring, possesses inherent ring strain, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, leading to the cleavage of the S-S bond and the formation of linear dithiol compounds. The reaction of the dithiolane ring with various nucleophiles is a key process in its application, particularly in the formation of dynamic materials.

Thiolates are effective nucleophiles for initiating the ring-opening of 1,2-dithiolanes. This process, often referred to as disulfide exchange or thiolate-induced ring-opening, is a reversible reaction that leads to the formation of a linear disulfide. researchgate.net The reaction is initiated by the attack of a thiolate anion on one of the sulfur atoms of the dithiolane ring, resulting in the formation of a transient ring-opened species with a terminal thiol and a mixed disulfide. This mechanism is fundamental to the dynamic crosslinking and self-healing properties of dithiolane-containing polymers. researchgate.net

Organolithium reagents also serve as potent nucleophiles for opening the dithiolane ring. Studies on substituted 1,2-dithiolanes have shown that reagents like butyllithium (B86547) (BuLi) attack one of the sulfur atoms (a thiophilic attack). researchgate.net This results in the formation of a lithium thiolate intermediate, which can then be quenched with an electrophile, such as a proton source (H+) to yield a thiol or an alkyl halide to form a sulfide. researchgate.net

| Nucleophile | Reaction Type | Resulting Structure |

| Thiolate (RS⁻) | Disulfide Exchange | Linear mixed disulfide with a terminal thiol |

| Butyllithium (BuLi) | Thiophilic Attack | Ring-opened lithium thiolate intermediate |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Thiophilic Attack | Ring-opened trifluoromethylthio derivative |

This table summarizes nucleophiles known to initiate ring-opening reactions in 1,2-dithiolane rings.

Coordination Chemistry and Metal-Ion Interactions

The sulfur atoms in the dithiolane moiety, and more prominently in its reduced dithiol form (dihydrolipoic acid), are soft bases according to the Hard and Soft Acids and Bases (HSAB) theory. This characteristic dictates a strong affinity for soft or borderline metal ions. The ethyl ester group in Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is generally less influential on the primary coordination behavior compared to the sulfur atoms.

Alpha-lipoic acid, a closely related compound, and its reduced form, dihydrolipoic acid (DHLA), have been studied for their ability to chelate heavy metal ions. DHLA, with its two thiol groups, demonstrates a high affinity for soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). nih.gov The two thiol groups can form stable chelate rings with these metal ions, a property that has been explored for potential use as antidotes for heavy metal poisoning. nih.gov While the intact disulfide bond of the 1,2-dithiolane ring is less available for coordination than the free thiols of DHLA, interactions can still occur, often involving a reductive cleavage of the S-S bond, particularly with redox-active metals.

The coordination chemistry of sulfur-containing ligands is extensive. Dithiolate ligands, in general, are known to form stable complexes with a wide range of transition metals. mdpi.com The geometry and stability of these complexes are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

| Metal Ion | HSAB Classification | Interaction Type |

| Mercury (Hg²⁺) | Soft Acid | Strong chelation by the reduced dithiol form (DHLA) |

| Cadmium (Cd²⁺) | Soft Acid | Chelation by DHLA |

| Lead (Pb²⁺) | Borderline Acid | Chelation by DHLA |

| Silver (Ag⁺) | Soft Acid | Potential for coordination, possibly involving argentophilic (Ag···Ag) interactions in complexes |

This table outlines the interaction of relevant metal ions with the functional group present in Ethyl 5-(1,2-dithiolan-3-yl)pentanoate and its reduced form.

Polymerization and Crosslinking Mechanisms Involving Dithiolane Monomers

The ability of the 1,2-dithiolane ring to undergo ring-opening polymerization (ROP) is a key feature for its use in creating advanced polymers and dynamic networks. researchgate.net This polymerization can be initiated through various mechanisms, leading to linear polydisulfides. When dithiolane moieties are incorporated as pendants on a polymer backbone or as part of a multifunctional monomer, this ring-opening can lead to the formation of crosslinked networks. nih.govnih.gov

Thiol-Initiated Ring-Opening Polymerization: This is a common method for creating dynamic covalent networks. The addition of a catalytic amount of a thiol or thiolate to dithiolane-containing polymers initiates a reversible ring-opening and disulfide exchange process. researchgate.net This leads to the formation of crosslinks between polymer chains, which can result in the formation of hydrogels. researchgate.net The dynamic nature of the disulfide bonds allows these materials to be adaptable and self-healing. researchgate.net Some systems can crosslink spontaneously through disulfide exchange without the need for an external initiator. nih.govacs.org

Photo-polymerization: The 1,2-dithiolane ring can be opened by UV irradiation, even in the absence of a photoinitiator. nih.govrsc.org This light-activated homopolymerization generates sulfur-centered radicals that initiate ROP. rsc.org This property is highly advantageous for applications like UV-cured coatings and photolithography-based 3D printing, as it can reduce the complexity and potential toxicity of the formulation. nih.govrsc.org The resulting polydisulfide network can be reprocessed by applying heat, which promotes disulfide metathesis. nih.gov

Thermal and Catalyzed Polymerization: Heating can also induce the ring-opening of dithiolanes. At elevated temperatures, the disulfide bond can cleave, forming thiyl radicals that initiate polymerization. researchgate.net Additionally, various catalysts, including acids and bases, can be used to promote the ROP of dithiolane-containing monomers. nih.govacs.org The choice of catalyst can influence the polymerization kinetics and the final properties of the polymer. nih.govacs.org

| Polymerization Method | Initiator / Stimulus | Mechanism | Key Features |

| Thiol-Initiated ROP | Thiols / Thiolates | Anionic disulfide exchange | Reversible, leads to dynamic/self-healing networks researchgate.net |

| Photo-polymerization | UV Light | Radical ring-opening | Can be initiator-free, allows spatiotemporal control nih.govrsc.org |

| Thermal Polymerization | Heat | Radical ring-opening | Initiated by thermal cleavage of the S-S bond researchgate.net |

| Acid/Base Catalyzed | Acids (e.g., MSA) or Bases (e.g., TBD) | Ionic ring-opening | Catalyst choice affects polymer structure nih.govacs.org |

This table provides a summary of the primary polymerization and crosslinking mechanisms involving 1,2-dithiolane monomers.

Biological Interactions and Mechanistic Insights of Dithiolane Compounds in in Vitro and Non Human Models

Antioxidant and Oxidative Stress Modulation

The antioxidant properties of dithiolane compounds are central to their biological effects. This is primarily attributed to the strained disulfide bond in the 1,2-dithiolane (B1197483) ring of the oxidized form (lipoic acid) and the two free thiol groups in the reduced form (dihydrolipoic acid).

The parent compound, α-lipoic acid, and particularly its reduced form, DHLA, are recognized as potent scavengers of a wide variety of reactive species. Research has demonstrated that both forms possess antioxidant properties, with DHLA being a more powerful direct scavenger. austinpublishinggroup.com

DHLA has been shown to effectively neutralize peroxynitrite (ONOO⁻), a reactive nitrogen species, as well as various free radicals including the galvinoxyl radical, ABTS cation radical (ABTS⁺•), and DPPH radical. nih.gov Comparative studies indicate that the scavenging ability of DHLA for these species is significantly higher than that of its oxidized counterpart, ALA. nih.gov This superior activity is attributed to the presence of two thiol (-SH) groups in DHLA, compared to the disulfide (S-S) bond in ALA. nih.gov

While direct studies on Ethyl 5-(1,2-dithiolan-3-yl)pentanoate are limited, the antioxidant activity of esterified lipoic acid derivatives has been investigated. One study comparing DHLA to its methyl ester derivative found that the methyl ester was the least effective antioxidant in both aqueous and membrane environments. This suggests that esterification at the carboxylic acid site may diminish the intrinsic radical-scavenging capabilities compared to the parent acid. Conversely, another study found that esterifying lipoic acid with bulky phytosterols (B1254722) significantly enhanced its antioxidant activity in lipid-based systems like bulk oil and oil-in-water emulsions, largely by increasing its solubility in these environments. nih.govresearchgate.net This highlights that the antioxidant efficacy of a lipoic acid ester can be highly dependent on the specific ester group and the environment in which it is acting.

| Compound | Target Species | Relative Efficacy | Reference |

|---|---|---|---|

| Dihydrolipoic Acid (DHLA) | ONOO⁻, ABTS⁺•, DPPH | Higher than Lipoic Acid | nih.gov |

| Lipoic Acid (LA) | ONOO⁻, ABTS⁺•, DPPH | Lower than DHLA | nih.gov |

| DHLA Methyl Ester | Peroxyl Radicals | Less effective than DHLA | - |

| Phytosterol Lipoate | Lipid Radicals | Higher than Lipoic Acid (in oil) | nih.govresearchgate.net |

This recycling cascade effectively extends the functional lifespan of these vital endogenous antioxidants. While this mechanism is well-established for DHLA, the efficiency of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate in participating in this cycle has not been specifically detailed in the available literature. Its ability to do so would likely depend on its intracellular hydrolysis to release lipoic acid, which can then be reduced to DHLA.

The protective effects of dithiolane compounds against oxidative stress are evident in their ability to modulate key cellular markers. In non-human models of neurodegenerative disease, the parent compound α-lipoic acid has been shown to mitigate oxidative damage. For instance, in a rotenone-induced mouse model of Parkinson's disease, ALA treatment significantly increased the levels of crucial antioxidant enzymes, including reduced glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov Concurrently, it decreased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov

These findings demonstrate that ALA can bolster the endogenous antioxidant defense system and reduce the damage caused by oxidative insults. While direct evidence for Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is not available, its potential to be metabolized into ALA suggests it could exert similar effects on these cellular markers after conversion.

| Oxidative Stress Marker | Effect of Rotenone (B1679576) | Effect of ALA + Rotenone | Reference |

|---|---|---|---|

| Reduced Glutathione (GSH) | Decrease | Significant Increase | nih.gov |

| Superoxide Dismutase (SOD) | Decrease | Significant Increase | nih.gov |

| Malondialdehyde (MDA) | Increase | Significant Decrease | nih.gov |

Neurological System Interactions and Neuroprotective Effects

The ability of dithiolane compounds to cross the blood-brain barrier allows them to exert protective effects within the central nervous system. These effects are largely linked to their antioxidant properties and potential interactions with neuronal signaling pathways.

The neuroprotective capacity of α-lipoic acid has been demonstrated in various in vitro and non-human models of neurotoxicity. Rotenone, a pesticide that induces parkinsonian-like neurodegeneration by inhibiting complex I of the mitochondrial electron transport chain, is a common agent used in these models. Studies have shown that ALA can protect against rotenone-induced damage. In a mouse model, ALA administration ameliorated the behavioral deficits caused by rotenone and was found to activate the PI3K/Akt signaling pathway, a key route for promoting neuronal survival. nih.govmdpi.com This suggests that ALA's neuroprotective effects extend beyond simple antioxidant action to include the modulation of pro-survival intracellular signaling.

While specific studies on the efficacy of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate against neurotoxicity induced by rotenone, the mitochondrial inhibitor oligomycin, or excitotoxicity from N-Methyl-D-aspartate (NMDA) are absent from the reviewed literature, the established effects of its parent compound provide a strong rationale for its potential neuroprotective activity.

The interaction of dithiolane-containing compounds with various neurotransmitter receptor systems has been an area of research, particularly for novel, structurally complex derivatives. However, based on a thorough review of the scientific literature, there is currently no direct evidence to suggest that Ethyl 5-(1,2-dithiolan-3-yl)pentanoate, or its parent compound α-lipoic acid, directly modulates Sigma receptors, NMDA receptors, or AMPA receptors. The neuroprotective effects observed for α-lipoic acid are predominantly attributed to its antioxidant capabilities and its influence on cellular signaling pathways related to stress response and survival, rather than direct receptor binding or allosteric modulation. nih.gov

Anti-Inflammatory Mechanisms and Immune Modulation

Dithiolane compounds have demonstrated notable anti-inflammatory and immunomodulatory properties through various mechanisms of action. Studies have shown that certain synthetic dithiolane analogs can intervene in inflammatory processes by inhibiting key enzymes and signaling pathways.

One significant mechanism is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. For example, series of 4,5-diaryl 3H-1,2-dithiole-3-thiones and 4,5-diaryl 3H-1,2-dithiole-3-ones have been developed as multi-target non-steroidal anti-inflammatory drugs (NSAIDs). Beyond enzyme inhibition, these compounds also exhibit potent scavenging activity against hydroxyl radicals (*OH). Furthermore, certain dithiolane derivatives can modulate immune cell activity by attenuating the expression of macrophage adhesion molecule-1 (Mac-1) on polymorphonuclear leukocytes, thereby reducing leukocyte-endothelial interactions during the inflammatory response.

Another key anti-inflammatory pathway targeted by dithiolane compounds involves nitric oxide (NO) production. Synthetic dithiolane analogs of lignans (B1203133) have been shown to inhibit the production of NO in macrophages stimulated by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). semanticscholar.org This effect is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) mRNA, thus downregulating the synthesis of this potent inflammatory mediator. semanticscholar.org Some dithiolane compounds isolated from natural sources, such as brugierol from Bruguiera gymnorrhiza, have also been found to inhibit COX-2 activity and phorbol (B1677699) ester-induced NF-κB (nuclear factor-kappaB) luciferase activity, further highlighting the diverse anti-inflammatory potential of this chemical scaffold. nih.gov

| Compound Class | Model System | Mechanism of Action | Key Outcome |

|---|---|---|---|

| 4,5-Diaryl 3H-1,2-dithiole derivatives | In vitro enzyme assays; mouse peritonitis model | Inhibition of COX-1/COX-2 and 5-LOX; *OH radical scavenging; reduced Mac-1 expression | Reduced inflammation and leukocyte activation |

| Dithiolane analogs of lignans | Macrophage cell culture | Decreased iNOS mRNA expression | Inhibition of IFN-γ and LPS-induced nitric oxide (NO) production. semanticscholar.org |

| Brugierol (4-hydroxydithiolane 1-oxide) | In vitro enzyme and cell-based assays | Inhibition of COX-2 enzyme activity; Inhibition of NF-κB activation | Reduced inflammatory enzyme activity and signaling. nih.gov |

Anti-Proliferative and Apoptotic Effects in Cellular Oncology Models

The dithiolane moiety is present in various compounds that exhibit significant anti-proliferative and pro-apoptotic effects in cancer cell models, operating through several distinct mechanisms.

A dithiolane-rich fraction of essential oil from Ferula asafoetida has shown potent, dose-dependent anti-proliferative activity against human liver carcinoma cell lines (HepG2 and SK-Hep1). kingelong.com.vnnih.govnih.gov The underlying mechanism involves the induction of apoptosis, evidenced by an increase in caspase-3 and tumor necrosis factor-alpha (TNF-α) expression. kingelong.com.vnnih.govnih.gov This pro-apoptotic activity is linked to the modulation of crucial signaling pathways, including the alteration of NF-κB and transforming growth factor-beta (TGF-β) signaling. kingelong.com.vnnih.govnih.gov

Another researched anti-cancer mechanism involves the inhibition of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells that contributes to redox homeostasis and cell survival. mdpi.com A series of 1,2-dithiolane-4-carboxylic acid analogs were synthesized and evaluated as TrxR1 inhibitors. mdpi.com Studies found that analogs containing a Michael acceptor moiety exhibited potent TrxR1 inhibition, leading to cytotoxic effects in various cancer cell lines. mdpi.com The cell death induced by these compounds was identified as apoptosis, characterized by a dose-dependent increase in apoptotic cells without a significant change in necrosis. mdpi.com

Furthermore, certain 1,2-dithiolane compounds have been developed to target specific oncogenic drivers, such as the epidermal growth factor receptor (EGFR). Patents describe dithiolane compounds designed for the treatment of diseases mediated by mutant EGFR, indicating a targeted approach to inhibiting cancer cell proliferation.

| Compound/Source | Cancer Model | Mechanism of Action | Key Outcome |

|---|---|---|---|

| Dithiolane-rich fraction from Ferula asafoetida | Human liver carcinoma cells (HepG2, SK-Hep1) | Altered NF-κB and TGF-β signaling; increased caspase-3 and TNF-α expression | Dose-dependent anti-proliferative activity and induction of apoptosis. kingelong.com.vnnih.govnih.gov |

| 1,2-Dithiolane-4-carboxylic acid analogs | Various cancer cell lines (e.g., 4T1) | Inhibition of thioredoxin reductase 1 (TrxR1) | Cytotoxicity and induction of programmed cell death (apoptosis). mdpi.com |

| Patented 1,2-dithiolane compounds | Mutant EGFR-mediated cancers | Inhibition of aberrant EGFR activity | Therapeutic potential for specific cancer types. |

Antimicrobial Properties

Various synthetic derivatives of dithiolane have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi. These studies demonstrate that the dithiolane scaffold can be incorporated into novel molecular structures to yield compounds with significant antimicrobial potential.

In one study, a series of new dithiolane, thiophene, coumarin, and 2-pyridone derivatives were synthesized from a cyanoacetohydrazide intermediate. rsc.org The antimicrobial activity of these compounds was evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). kyoto-u.ac.jp The results indicated that several of the synthesized compounds, particularly certain dithiolane derivatives, displayed varying but notable degrees of inhibition against the tested microbes. kyoto-u.ac.jp

Another investigation assessed the antimicrobial activity of newly synthesized 4-thiazolidinones and four dithiolane derivatives. nih.gov These compounds were tested against both susceptible and resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Candida albicans. The study found that the compounds displayed a range of good to moderate antimicrobial activity, suggesting that the dithiolane ring can serve as a useful component in the design of new antimicrobial agents. nih.gov

| Compound Class | Target Microorganisms | Observed Activity |

|---|---|---|

| Novel dithiolane derivatives from cyanoacetohydrazide | Staphylococcus aureus, Escherichia coli, Candida albicans | Varying degrees of growth inhibition. kyoto-u.ac.jp |

| Synthetic dithiolane derivatives | Susceptible and resistant bacteria (incl. MRSA), Candida albicans | Good to moderate antimicrobial activity. nih.gov |

Other Biological Interventions (e.g., Antifeedant Activity, Pesticidal Activity, Insulin (B600854) Enhancing, Histone Deacetylase Inhibition)

Beyond the previously discussed roles, dithiolane compounds and their parent structures have been implicated in a diverse array of other biological activities.

Antifeedant and Pesticidal Activity: While specific studies on the antifeedant properties of dithiolanes are limited, several compounds containing the 1,2-dithiolane ring are potent pesticides. The most notable example is Nereistoxin, a natural neurotoxin isolated from the marine annelid Lumbriconereis heteropoda. nih.gov Nereistoxin and its synthetic analogs (e.g., Cartap, Bensultap) function as insecticides by blocking nicotinic acetylcholine (B1216132) receptors in the central nervous system of insects, leading to paralysis and death. kingelong.com.vnkyoto-u.ac.jp This makes them effective against various chewing and sucking insect pests. kingelong.com.vn Other synthetic 1,3-dithiolane (B1216140) derivatives have also been shown to possess moderate insecticidal activity against pests like aphids. semanticscholar.orgresearchgate.net Additionally, related sulfur-containing heterocycles such as Thiarubrine C, a 1,2-dithiin, have demonstrated strong nematicidal activity against plant-parasitic nematodes. flvc.orgnih.gov

Insulin Enhancing: The parent compound of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is alpha-lipoic acid, which is well-documented for its ability to improve insulin sensitivity. thehealingsole.com Research in non-human models has shown that alpha-lipoic acid can enhance insulin-stimulated glucose disposal in skeletal muscle. nih.gov The primary mechanism for this effect is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov AMPK activation leads to increased fatty acid oxidation and reduced triglyceride accumulation in muscle tissue, which contributes to mitigating insulin resistance. nih.gov

Histone Deacetylase Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are targets for cancer therapy. wikipedia.orgnih.gov Recent studies have identified alpha-lipoic acid as an HDAC inhibitor. nih.gov Specifically, its reduced form, (R)-dihydrolipoic acid, has been shown to inhibit HDACs with selectivity for the HDAC6 isoform. mdpi.comnih.gov The mechanism of inhibition has been elucidated by an X-ray crystal structure of the HDAC6-dihydrolipoic acid complex, which shows the dithiol moiety of the inhibitor coordinating directly to the catalytic Zn2+ ion in the enzyme's active site. nih.gov This interaction demonstrates a direct link between a key metabolic cofactor and the machinery of epigenetic regulation.

| Activity | Compound(s) | Model System | Mechanism/Key Finding |

|---|---|---|---|

| Pesticidal (Insecticidal) | Nereistoxin (1,2-dithiolane) | Insects (e.g., Lepidoptera, Hemiptera) | Antagonist of nicotinic acetylcholine receptors in the insect central nervous system. kyoto-u.ac.jpnih.gov |

| Pesticidal (Nematicidal) | Thiarubrine C (1,2-dithiin) | Plant-parasitic nematodes | Toxic to nematodes like Meloidogyne incognita and Pratylenchus penetrans. flvc.orgnih.gov |

| Insulin Enhancing | Alpha-lipoic acid | Obese rat skeletal muscle | Improves insulin sensitivity by activating AMP-activated protein kinase (AMPK). nih.gov |

| Histone Deacetylase Inhibition | (R)-Dihydrolipoic acid | In vitro enzyme assays; X-ray crystallography | Selective inhibition of HDAC6 via thiolate-Zn2+ coordination in the active site. nih.gov |

Structure Activity Relationship Sar Studies of Ethyl 5 1,2 Dithiolan 3 Yl Pentanoate Derivatives

Influence of Dithiolane Ring Substitutions on Bioactivity

The 1,2-dithiolane (B1197483) ring is the cornerstone of the molecule's bioactivity, primarily due to its ability to undergo reduction to the potent antioxidant dihydrolipoic acid (DHLA). The strained disulfide bond in the five-membered ring is crucial for its redox activity, including the scavenging of reactive oxygen species. newdrugapprovals.orgsemanticscholar.org

Research into modifications of the dithiolane ring itself is less common than side-chain modifications, as the ring's integrity is paramount to its function. However, studies on related analogs provide significant insight:

Selenium Analogs : Replacing the two sulfur atoms in the dithiolane ring with selenium to create 1,2-diselenolane-3-pentanoic acid results in a molecule with markedly different antioxidant properties. The diselenium (B1237649) analog was found to be effective at inhibiting lipid peroxidation in a lipophilic environment, whereas the parent lipoic acid was more effective against protein oxidation in a hydrophilic environment. nih.gov This suggests that heteroatom substitution within the ring can alter the compound's polarity and compartmentalization, thereby changing its specific antioxidant targets. nih.gov

Selenotrisulfide Derivatives : A hybrid molecule incorporating one selenium atom and two sulfur atoms (a selenotrisulfide) has also been synthesized. This derivative, LASe, was efficiently utilized by human keratinocyte cells for selenoprotein synthesis and demonstrated a protective effect against UV-induced cytotoxicity. nih.govucf.edu This highlights that subtle changes to the ring's elemental composition can create derivatives with novel biological activities and potentially enhanced bioavailability for specific functions like replenishing selenoenzymes. ucf.edu

The core principle derived from these studies is that the redox-active cyclic disulfide (or its bioisostere) is indispensable. Substitutions that would disrupt the ring's ability to open and close, thereby preventing the ALA/DHLA redox cycle, would likely eliminate its primary antioxidant function.

Effects of Alkyl Chain Length and Linker Modifications

Modifications to the pentanoate side chain, particularly at the carboxylic acid terminus where the ethyl group resides in Ethyl 5-(1,2-dithiolan-3-yl)pentanoate, have been a major focus of SAR studies. These modifications aim to improve pharmacokinetic properties, such as absorption, stability, and cellular uptake, which are limitations of the parent alpha-lipoic acid. nih.govresearchgate.net

Esterification : Converting the carboxylic acid of ALA to simple esters, like the title ethyl ester, is a common prodrug strategy. A study focused on designing ALA ester prodrugs for treating neuropathic pain synthesized a range of derivatives with varying biocompatible features to enhance stability in the gastric environment and allow for release in the bloodstream. nih.gov

Amide Formation : Creating amide derivatives of ALA has been shown to yield compounds with significantly enhanced potency. Studies have reported that amides of ALA can exhibit higher biological activity than the parent compound. nih.gov For instance, a diamide (B1670390) derivative of ALA, known as AN-7, was found to be 12-fold more potent than ALA in augmenting glucose transport in myotubes. nih.govresearchgate.net This same compound also demonstrated superior efficacy in reducing blood glucose levels in diabetic mice compared to ALA. nih.gov Lipoamide, the primary amide of lipoic acid, is an essential cofactor in metabolic pathways and has shown neuroprotective effects by reversing mitochondrial dysfunction in models of Parkinson's disease. caymanchem.com

These findings indicate that converting the terminal carboxyl group into amides or more complex esters can lead to derivatives with superior potency and improved in vivo efficacy, likely due to altered solubility, stability against β-oxidation, and interaction with cellular transporters. nih.govgoogle.com

Table 1: Comparison of Bioactivity of Alpha-Lipoic Acid (ALA) and its Amide Derivative

| Compound | Modification Type | Observed Effect | Relative Potency/Efficacy |

|---|---|---|---|

| Alpha-Lipoic Acid (ALA) | Parent Compound (Carboxylic Acid) | Augments glucose transport in myotubes | Baseline |

| AN-7 (Diamide derivative) | Amide Linker | Augments glucose transport in myotubes | 12-fold higher potency than ALA nih.gov |

| AN-7 (Diamide derivative) | Amide Linker | Reduces blood glucose in diabetic mice | More effective than ALA at a lower dose (39% reduction at 10 mg/kg vs. 30% reduction at 50 mg/kg for ALA) nih.gov |

Stereochemical Impact on Biological Potency and Selectivity

The Ethyl 5-(1,2-dithiolan-3-yl)pentanoate molecule contains a single chiral center at the C3 position of the dithiolane ring, leading to two enantiomers: R and S. SAR studies have unequivocally demonstrated that stereochemistry plays a critical role in the molecule's biological activity and pharmacokinetics.

Biological Activity : The R-enantiomer is the naturally occurring form and is considered the biologically active component. newdrugapprovals.orgnih.gov Research has shown that R-ALA is more potent than S-ALA in stimulating glucose uptake in muscle cells and enhancing insulin-stimulated glucose metabolism. nih.gov In cytoprotective efficacy studies, activity was specifically associated with the R-enantiomer of the dithiolane. nih.gov Conversely, the S-enantiomer is a product of chemical synthesis and is not considered to be very biologically active; in some metabolic pathways, it can even act as an inhibitor. nih.gov

Pharmacokinetics : The stereochemistry also significantly influences the compound's absorption and bioavailability. Following oral administration of a racemic mixture, the peak plasma concentrations (Cmax) and area under the curve (AUC) of R-ALA are consistently higher than those of S-ALA. nih.govnih.gov Studies in rats showed the AUC for R-ALA was 1.26 times higher than for S-ALA after oral dosing. nih.gov Human studies confirm this superiority, with the bioavailability of the R-enantiomer being up to two-fold higher than the S-enantiomer. nih.govresearchgate.net This suggests that intestinal absorption and/or first-pass metabolism are stereoselective, favoring the natural R-form.

The clear superiority of the R-enantiomer in both pharmacodynamic and pharmacokinetic profiles makes it the preferred isomer for therapeutic applications.

Table 2: Comparison of Pharmacokinetic Parameters of R- and S-Lipoic Acid Enantiomers in Rats

| Enantiomer | Pharmacokinetic Parameter | Value (Mean) | Significance |

|---|---|---|---|

| R-Lipoic Acid (RLA) | Cmax (ng/mL) | 1380.2 | Significantly higher than SLA (p < 0.01) nih.gov |

| AUC (ng·h/mL) | 950.9 | ||

| S-Lipoic Acid (SLA) | Cmax (ng/mL) | 1094.7 | Significantly lower than RLA (p < 0.01) nih.gov |

| AUC (ng·h/mL) | 753.8 |

Data derived from oral administration of racemic lipoic acid to rats. nih.gov

Synergistic Effects of Hybrid and Conjugated Structures

To broaden the therapeutic window and create multifunctional agents, researchers have designed hybrid molecules that conjugate Ethyl 5-(1,2-dithiolan-3-yl)pentanoate or its parent acid with other pharmacologically active moieties. This approach leverages the antioxidant and metabolic properties of the lipoic acid scaffold while adding a second, complementary mechanism of action. nih.gov

Conjugation with Anticancer Drugs : Lipoic acid has been shown to act synergistically with conventional chemotherapy agents. Combining lipoic acid with drugs like doxorubicin (B1662922) or paclitaxel (B517696) resulted in enhanced killing of colorectal and breast cancer cells, respectively. mdpi.comresearchgate.net In one innovative approach, lipoic acid was used as a linker to attach the anticancer drug doxorubicin to gold nanoparticles, creating a nanopharmaceutical with enhanced stability and cellular uptake. rsc.org

Hybrid Molecules with Other Bioactives : Creating hybrid compounds by coupling lipoic acid with other bioactive molecules is a well-established strategy. nih.gov For example, lipoic acid has been conjugated with nitric oxide (NO) donors to create bifunctional compounds. nih.gov It has also been shown to work synergistically with natural compounds like apigenin (B1666066) and genistein (B1671435) to inhibit cancer cell survival under hypoxic conditions. nih.gov

Combination with Radiotherapy : Pretreatment with lipoic acid can enhance the efficacy of radiotherapy. Studies in breast cancer cells have shown that lipoic acid promotes apoptotic cell death and enhances radiation-induced cellular senescence when used in combination with radiation. nih.gov

These studies demonstrate that the lipoic acid structure is an ideal chemical entity for developing hybrid drugs and targeted delivery systems, producing synergistic effects that are greater than the sum of the individual components.

Table 3: Examples of Synergistic Effects from Lipoic Acid (LA) Hybrids and Conjugates

| Conjugated Partner / Combined Agent | Structure Type | Therapeutic Area | Observed Synergistic or Enhanced Effect |

|---|---|---|---|

| Doxorubicin / 5-Fluorouracil | Combination Therapy | Oncology (Colorectal Cancer) | Attenuated p53-mediated stabilization of p21, leading to synergistic killing of cancer cells. mdpi.com |

| Paclitaxel | Combination Therapy | Oncology (Breast Cancer) | Strengthened the inhibitory effects on tumor cell proliferation and clone formation. researchgate.net |

| Doxorubicin & Folic Acid | Drug-Nanoparticle Conjugate | Oncology | LA served as a linker for gold nanoparticles, enhancing drug stability, cellular uptake, and cytotoxicity. rsc.org |

| Radiotherapy | Combination Therapy | Oncology (Breast Cancer) | Significantly promoted apoptotic cell death and enhanced radiation-induced cellular senescence. nih.gov |

Rational Design Principles for Enhanced Biological Function

The collective findings from SAR studies provide a clear set of rational design principles for developing novel derivatives of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate with enhanced therapeutic function:

Preserve the Redox-Active Ring : The 1,2-dithiolane ring is the key pharmacophore responsible for the compound's antioxidant capacity. Its structural integrity must be maintained to allow for the crucial redox cycling to its active DHLA form. Bioisosteric replacement, such as with selenium, can be explored to modulate activity but should preserve the cyclic, redox-active nature. nih.gov

Utilize the R-Enantiomer : The R-stereoisomer is consistently more potent and bioavailable than the S-enantiomer. nih.govnih.govnih.gov The synthesis of enantiomerically pure R-form derivatives is a critical principle for maximizing biological efficacy and reducing potential interference from the less active S-form.

Modify the Carboxyl Terminus : The carboxylic acid/ester end of the molecule is the primary site for modification to improve pharmacokinetics. Conversion to amides or specific ester prodrugs can increase potency, enhance stability against metabolism, and improve in vivo performance. nih.govnih.govnih.gov

Create Multifunctional Hybrids : Conjugating the lipoic acid scaffold to other pharmacophores is a highly effective strategy for creating drugs with dual or synergistic modes of action. This approach can be used to combine antioxidant properties with other activities, such as anticancer, anti-inflammatory, or neuroprotective functions, or to create targeted drug delivery systems. nih.govmdpi.comrsc.org

Advanced Analytical Characterization of Ethyl 5 1,2 Dithiolan 3 Yl Pentanoate and Its Derivatives

Spectroscopic Analysis for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for the unambiguous structural elucidation of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of atoms within the molecule. The ¹H NMR spectrum provides information on the chemical environment of protons, while ¹³C NMR details the carbon skeleton.

¹H NMR: The spectrum is characterized by distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the aliphatic chain of the pentanoate moiety, and the unique protons within the 1,2-dithiolane (B1197483) ring.

¹³C NMR: The carbon spectrum shows characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the pentanoate chain, and the carbons within the dithiolane ring, including the methine carbon bearing the sulfur atoms.

Interactive Table 1: Representative NMR Spectroscopic Data for Ethyl 5-(1,2-dithiolan-3-yl)pentanoate (Note: Exact chemical shifts (δ) in ppm may vary slightly depending on the solvent used.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl (CH₃) | ~1.25 (t) | ~14.2 |

| Ethyl (CH₂) | ~4.12 (q) | ~60.1 |

| C=O | - | ~173.8 |

| Aliphatic Chain (CH₂)n | ~1.40-1.75 (m), ~2.29 (t) | ~24.7, ~28.8, ~34.5 |

| Dithiolane Ring (CH) | ~3.55-3.65 (m) | ~56.4 |

| Dithiolane Ring (CH₂) S-CH₂ | ~3.10-3.25 (m) | ~38.5 |

| Dithiolane Ring (CH₂) C-CH₂-C | ~1.85-2.00 (m), ~2.40-2.50 (m) | ~40.2 |

t = triplet, q = quartet, m = multiplet

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate displays characteristic absorption bands. A strong absorption peak around 1735 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ester group. The C-O stretching of the ester is also visible. The aliphatic C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region. The presence of the disulfide bond (S-S) is more difficult to observe directly as it gives a very weak absorption in the 400-500 cm⁻¹ region, which is often outside the standard measurement range.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. For Ethyl 5-(1,2-dithiolan-3-yl)pentanoate (C₁₀H₁₈O₂S₂), the expected monoisotopic mass is approximately 234.07 g/mol . chemspider.comnih.gov Electron ionization (EI) or electrospray ionization (ESI) techniques can be used, which would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively, confirming the compound's identity.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC, Flash Chromatography)

Chromatographic methods are indispensable for both the purification of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate after synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of the compound. googleapis.com A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector. UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. These techniques are mentioned as available for the characterization of commercial standards of the compound. ambeed.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for identifying impurities and degradation products, even at trace levels, by providing both retention time and mass-to-charge ratio information for each separated component.

Flash Chromatography For preparative scale purification following chemical synthesis, flash chromatography is often employed. patsnap.comchemicalbook.comgoogle.com This technique uses a stationary phase like silica (B1680970) gel and a solvent system of moderate polarity (e.g., mixtures of hexane (B92381) and ethyl acetate) to separate the desired product from starting materials and by-products.

Interactive Table 2: Chromatographic Methods for Analysis and Purification

| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase |

| Flash Chromatography | Isolation/Purification | Silica Gel | Hexane/Ethyl Acetate Gradient |

| HPLC / UPLC | Purity Assessment | C18 | Acetonitrile/Water Gradient |

| LC-MS | Impurity Identification | C18 | Acetonitrile/Water with Formic Acid |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is governed by the redox-active 1,2-dithiolane ring. Cyclic voltammetry (CV) is the principal technique used to study these properties. While specific studies on the ethyl ester are limited, extensive research on its parent compound, α-lipoic acid, provides a clear model for its electrochemical characteristics. ozyegin.edu.trresearchgate.netyyu.edu.tr

The electrochemical oxidation of the dithiolane ring is an irreversible process. ozyegin.edu.tr In a typical cyclic voltammogram, an anodic (oxidation) peak is observed on the forward scan, but no corresponding cathodic (reduction) peak is seen on the reverse scan. This oxidation involves the transfer of one electron and one proton. ozyegin.edu.tr The oxidation potential is approximately +0.9 V (versus a reference electrode like Ag/AgCl), although the exact value can be influenced by the electrode material and pH of the solution. ozyegin.edu.tr

This electrochemical oxidation can initiate a ring-opening polymerization, forming poly(disulfide)s. researchgate.netresearchgate.net This process highlights the use of electrochemical methods not just for characterization but also as a tool for creating novel polymer derivatives from dithiolane-containing monomers.

Interactive Table 3: Electrochemical Data for the 1,2-Dithiolane Moiety (from α-Lipoic Acid studies)

| Parameter | Value/Observation | Technique |

| Oxidation Potential | ~ +0.9 V vs. Ag/AgCl | Cyclic Voltammetry (CV) |

| Process Type | Irreversible | Cyclic Voltammetry (CV) |

| Mechanism | 1-electron, 1-proton transfer | Cyclic Voltammetry (CV) |

| Result of Oxidation | Ring-opening, potential for polymerization | Preparative Electrolysis |

Advanced Techniques for Molecular and Macromolecular Characterization (e.g., Dynamic Light Scattering, Fluorescence Spectroscopy, Transmission Electron Microscopy)

When Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is incorporated into larger structures, such as polymers or nanoparticles, a different set of analytical tools is required to characterize these macromolecular systems.

Dynamic Light Scattering (DLS) DLS is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. uc.edu For derivatives like lipoic acid-based nanoparticles or micelles, DLS is crucial for determining the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.netacs.orgresearchgate.net This information is vital for applications where particle size is a critical parameter.

Fluorescence Spectroscopy While the dithiolane moiety itself is not fluorescent, it can be incorporated into fluorescent polymer networks or used to functionalize fluorescent probes. nih.gov In these derivative systems, fluorescence spectroscopy can be used to study the stability of nanoparticles, monitor the release of encapsulated fluorescent cargo, or probe the microenvironment of the polymer system. nih.govrsc.org Changes in fluorescence intensity or wavelength can indicate aggregation, degradation, or interaction with other molecules.

Transmission Electron Microscopy (TEM) TEM provides high-resolution, direct visualization of the morphology and size of nanostructures. researchgate.netresearchgate.net For nanoparticles derived from lipoic acid, TEM can confirm their shape (e.g., spherical), size, and state of aggregation. nih.gov It serves as a complementary technique to DLS, providing visual confirmation of the size data obtained from light scattering methods.

Computational Chemistry and in Silico Modeling of Ethyl 5 1,2 Dithiolan 3 Yl Pentanoate

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate in different environments, such as in aqueous solution or within a lipid bilayer. These simulations track the movements of atoms over time, offering insights into the conformational stability and transitions of the molecule. For instance, MD simulations of ALA have been used to study its interaction with proteins and membranes. Similar simulations for the ethyl ester would elucidate how the ester group influences its dynamic behavior and interactions.

Table 1: Key Torsional Angles in Ethyl 5-(1,2-dithiolan-3-yl)pentanoate for Conformational Analysis

| Torsional Angle | Description | Expected Behavior |

| C-S-S-C | Dihedral angle of the disulfide bond in the dithiolane ring. | Influences the pucker of the dithiolane ring. |

| C-C-C-C (in pentanoate chain) | Dihedral angles along the pentanoate backbone. | Determines the overall shape and flexibility of the side chain. |

| C-C-O-C (in ester group) | Dihedral angle of the ethyl ester group. | Affects the orientation of the ethyl group relative to the rest of the molecule. |

Prediction of Reaction Pathways and Mechanisms

Computational methods, particularly quantum mechanics (QM) calculations, are invaluable for predicting the reaction pathways and mechanisms of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate. One of the most significant reactions of the dithiolane ring is its reduction to the corresponding dithiol, dihydrolipoic acid ethyl ester. QM calculations can model the transition states and reaction energies for this process, providing a detailed understanding of the reaction mechanism.

Furthermore, the dithiolane ring can undergo ring-opening polymerization, a reaction that has been studied for ALA and its derivatives in the context of creating dynamic, covalent materials. nih.gov Computational modeling can predict the thermodynamics and kinetics of this polymerization, offering insights into the stability of the dithiolane ring and its propensity to form polymers under different conditions. nih.gov

Ligand-Receptor Docking and Binding Affinity Predictions